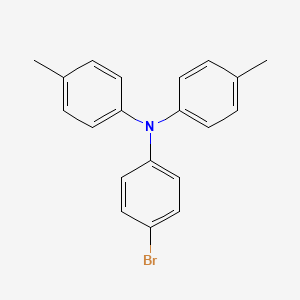

4-Bromo-N,N-di-p-tolylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNJJMJHTXGFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456772 | |

| Record name | 4-Bromo-N,N-di-p-tolylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-42-0 | |

| Record name | 4-Bromo-N,N-di-p-tolylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo N,n Di P Tolylaniline

Direct Halogenation Approaches for 4-Bromo-N,N-di-p-tolylaniline Synthesis

The introduction of a bromine atom onto the N,N-di-p-tolylaniline core is most commonly achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

N-Bromosuccinimide (NBS)-Mediated Bromination of Substituted Anilines

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic compounds, including substituted anilines like N,N-di-p-tolylaniline. numberanalytics.commasterorganicchemistry.com It is favored for its ease of handling as a crystalline solid compared to liquid bromine and its ability to provide a low, steady concentration of bromine radicals (Br•) or electrophilic bromine, depending on the reaction conditions. numberanalytics.commasterorganicchemistry.comwikipedia.org The reaction typically proceeds by activating the aromatic ring towards electrophilic attack.

In a typical synthesis of this compound, N,N-di-p-tolylaniline is treated with NBS in a suitable solvent. rsc.org The reaction mechanism can proceed through a radical pathway, often initiated by light or a radical initiator, or an electrophilic pathway, which is common for electron-rich aromatic substrates. wikipedia.orgorganic-chemistry.org For activated aromatic systems like N,N-di-p-tolylaniline, the electrophilic substitution mechanism is predominant.

Regioselectivity and Yield Optimization in Bromination Reactions

The directing effects of the substituents on the aniline (B41778) ring largely govern the regioselectivity of the bromination reaction. The bulky di-p-tolylamino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the two p-tolyl groups, the incoming electrophile (bromine) is preferentially directed to the para position of the aniline ring, resulting in the formation of this compound. beilstein-journals.org

Several factors can be optimized to maximize the yield and regioselectivity. The choice of solvent is critical; for instance, using ionic liquids as solvents with copper(II) bromide has been shown to afford high yields and para-selectivity in the bromination of unprotected anilines under mild conditions. beilstein-journals.org Other approaches to enhance para-selectivity include the use of specific reagent systems like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), which have demonstrated excellent yields for para-bromination of activated aromatic compounds. organic-chemistry.org A combination of Eosin Y and Selectfluor has also been reported as a mild, metal-free system for achieving absolute para-selective bromination of aniline derivatives. nih.gov

Table 1: Research Findings on Regioselective Bromination of Anilines

| Reagent/System | Substrate Type | Selectivity | Yield | Reference |

|---|---|---|---|---|

| CuBr₂ in Ionic Liquid | Unprotected Anilines | High para-selectivity | High | beilstein-journals.org |

| TBBDA/PBBS | Activated Aromatics | para-selective | >90% | organic-chemistry.org |

| Eosin Y/Selectfluor | N-acyl/N-sulfonyl Anilines | Absolute para-selectivity | Excellent | nih.gov |

| N-bromosuccinimide/Silica gel | Activated Aromatics | para-selective | Good | mdpi.com |

Cross-Coupling Strategies for the Formation of the Triarylamine Core

Cross-coupling reactions are fundamental in forming the C-N bonds necessary for the triarylamine core structure. These methods often involve the use of a metal catalyst, typically palladium or copper.

Palladium-Catalyzed C-N Coupling Reactions: Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgmit.edu This reaction allows for the coupling of amines with aryl halides. In the context of this compound, this compound can serve as a key precursor. For instance, it can be coupled with various amines to introduce additional functional groups or build larger molecular structures. beilstein-journals.orgnih.gov

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgmit.edu The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. mit.edumit.edu The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Research has shown that a wide range of aryl bromides and amines can be successfully coupled using this methodology, often with high yields. acs.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.orgnih.gov |

| Ligand | Stabilizes the catalyst and influences reactivity | Xantphos, BrettPhos, RuPhos | beilstein-journals.orgmit.edu |

| Base | Deprotonates the amine | Cs₂CO₃, K₂CO₃, NaOtBu | beilstein-journals.orgchemrxiv.org |

| Solvent | Provides the reaction medium | Dioxane, Toluene, DMF | beilstein-journals.orgchemrxiv.org |

Ullmann-Type Coupling in On-Surface Synthesis

The Ullmann reaction is a classical method for forming C-N and C-C bonds, typically using a copper catalyst at high temperatures. rug.nlnih.gov In recent years, a variation of this reaction, known as on-surface Ullmann coupling, has emerged as a powerful tool for the bottom-up synthesis of low-dimensional nanostructures on solid surfaces. mdpi.comrsc.orgresearchgate.net

In this technique, halogenated precursor molecules, such as those similar in structure to this compound, are deposited onto a metallic surface, often coinage metals like gold, silver, or copper. mdpi.comnih.gov Upon heating, the carbon-halogen bond is cleaved, generating reactive radical species on the surface. rsc.org These radicals then diffuse and couple to form covalent bonds, leading to the formation of well-defined one- or two-dimensional structures like polymers or covalent organic frameworks (COFs). nih.govacs.org The structure of the final product is predetermined by the substitution pattern of the precursor molecule. rsc.orgresearchgate.net The presence of different halogens can influence the activation temperature for bond cleavage. mdpi.com

Functionalization through Organometallic Intermediates

The bromine atom in this compound provides a reactive handle for further functionalization through the formation of organometallic intermediates. This is a key strategy for introducing a wide variety of substituents onto the aromatic ring.

One common approach is the conversion of the aryl bromide to an organolithium or Grignard reagent. This is typically achieved through halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) or by reaction with magnesium metal. These highly reactive organometallic intermediates can then be reacted with a diverse range of electrophiles to introduce new functional groups. nih.gov For example, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. This "toolbox" of organometallic methods allows for extensive and regiochemically controlled diversification of the this compound scaffold. nih.gov

Lithiation Protocols with n-Butyllithium

Lithiation of aryl halides using organolithium reagents, such as n-butyllithium (n-BuLi), is a fundamental strategy for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction proceeds via a halogen-metal exchange, where the bromine atom of this compound is replaced by a lithium atom. This process generates a highly reactive aryllithium species.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions. researchgate.net The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process. orgsyn.orgnih.gov The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce different functionalities. For instance, reaction with methanol (B129727) would result in the formation of N,N-di-p-tolylaniline. researchgate.net

Table 1: Lithiation of this compound

| Reagent | Solvent | Temperature | Product (after quenching) |

| n-Butyllithium | THF | -78 °C | 4-Lithio-N,N-di-p-tolylaniline |

| n-Butyllithium/TMEDA | Hexane | Room Temp | 4-Lithio-N,N-di-p-tolylaniline |

Stannylation Reactions with Tributyltin Chloride

Stannylation involves the introduction of a trialkyltin group, most commonly tributyltin, onto an organic scaffold. This is often achieved by reacting an organolithium or Grignard reagent with a trialkyltin halide, such as tributyltin chloride. Following the lithiation of this compound as described above, the resulting aryllithium intermediate can be treated with tributyltin chloride to yield 4-(Tributylstannyl)-N,N-di-p-tolylaniline.

This stannylated derivative is a key precursor for Stille cross-coupling reactions, another powerful palladium-catalyzed method for forming carbon-carbon bonds. The tributyltin group can be readily exchanged with various organic electrophiles in the presence of a palladium catalyst.

Derivatization via Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. mdpi.com This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of substituents at the 4-position.

Synthesis of Boronic Acid Ester Intermediates from this compound

A crucial step in many Suzuki-Miyaura couplings is the preparation of the organoboron reagent. wiley-vch.de this compound can be converted into its corresponding boronic acid ester derivative through a Miyaura borylation reaction. organic-chemistry.org This typically involves reacting the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Alternatively, the boronic acid can be synthesized by first performing a halogen-metal exchange with an organolithium reagent, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. lookchem.com The resulting [4-[bis(4-methylphenyl)amino]phenyl]boronic acid or its pinacol (B44631) ester is a stable, crystalline solid that can be readily used in subsequent coupling reactions. wiley-vch.delookchem.com

Table 2: Synthesis of Boronic Acid Ester from this compound

| Reagents | Catalyst | Base | Solvent | Product |

| Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline |

| n-BuLi, then Triisopropyl borate | - | - | THF | [4-[bis(4-methylphenyl)amino]phenyl]boronic acid |

Coupling with Thiophene-2-carbaldehyde Derivatives

The Suzuki-Miyaura coupling of this compound with thiophene-based boronic acids or esters allows for the synthesis of derivatives containing a thiophene (B33073) moiety. For example, the reaction with (5-formylthiophen-2-yl)boronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, yields 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde. mdpi.com This reaction is typically performed under reflux in a solvent like dioxane. mdpi.com

These thiophene-containing derivatives are of interest for their potential applications in materials science, particularly in the field of organic electronics. The aldehyde functional group can be further modified to create more complex conjugated systems. mdpi.com

Table 3: Suzuki-Miyaura Coupling with Thiophene Derivatives

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

| (5-formylthiophen-2-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde | 67% mdpi.com |

Regioselective Substitution of Halogenated Sites in Derivative Synthesis

In molecules containing multiple halogen atoms, regioselectivity becomes a critical aspect of the Suzuki-Miyaura coupling. The relative reactivity of different halogenated sites can be exploited to achieve selective substitution. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.

In the context of derivatives synthesized from this compound, if a second halogen, such as another bromine or a chlorine, is present on a different part of the molecule, the reaction conditions can often be tuned to favor substitution at one site over the other. For instance, in a molecule containing both an aryl bromide and a thiophenyl bromide, the aryl bromide is generally more reactive towards Suzuki coupling. nih.gov This allows for the selective functionalization of the phenyl ring derived from this compound. By using a stoichiometric amount of the boronic acid, monosubstitution can be achieved. nih.gov Subsequent reaction under more forcing conditions or with a different catalyst could then allow for substitution at the less reactive site.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N,n Di P Tolylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-N,N-di-p-tolylaniline, both ¹H and ¹³C NMR, along with advanced techniques like DEPT, are employed to achieve a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and methyl protons. The spectrum is distinguished by a set of doublets in the aromatic region, corresponding to the protons on the three phenyl rings, and a singlet in the aliphatic region, corresponding to the methyl groups of the tolyl substituents. rsc.org

The protons on the brominated phenyl ring and the two tolyl rings exhibit distinct chemical shifts and coupling patterns. The protons ortho to the bromine atom on the central aniline (B41778) ring typically appear as a doublet, as do the protons meta to the bromine. Similarly, the protons on the di-p-tolylaniline moiety show characteristic doublets for the ortho and meta positions relative to the nitrogen atom. The methyl groups of the two tolyl substituents, being chemically equivalent, give rise to a single, sharp singlet. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.30 | d | 8.7 | 2H | Protons on the brominated phenyl ring |

| 7.09 | d | 8.4 | 4H | Protons on the tolyl rings |

| 6.99 | d | 8.4 | 4H | Protons on the tolyl rings |

| 6.91 | d | 8.8 | 2H | Protons on the brominated phenyl ring |

| 2.34 | s | 6H | Methyl protons of the tolyl groups |

Note: Data sourced from a study conducted at 500 MHz in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, including the quaternary carbons which are not observed in ¹H NMR.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbon atom bonded to the bromine atom shows a characteristic downfield shift. The carbons of the tolyl groups and the central aniline ring also appear at distinct chemical shifts, allowing for their unambiguous assignment. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 147.6 | Aromatic C |

| 145.1 | Aromatic C |

| 133.1 | Aromatic C |

| 132.1 | Aromatic C |

| 130.2 | Aromatic C |

| 124.9 | Aromatic C |

| 124.1 | Aromatic C |

| 113.8 | Aromatic C |

| 21.0 | Methyl C |

Note: Data sourced from a study conducted at 125 MHz in CDCl₃. rsc.org

Advanced NMR Techniques (e.g., DEPT) for Carbon Connectivity

To further refine the assignment of carbon signals, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be utilized. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is invaluable for confirming the number of attached protons to each carbon atom, thereby solidifying the structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. chemrxiv.org This technique provides highly accurate mass measurements, often to four or more decimal places, which allows for the confident determination of the molecular formula.

For this compound (C₂₀H₁₈BrN), the theoretical exact mass can be calculated. HRMS analysis of a sample would then yield an experimental mass that is very close to this theoretical value, confirming the elemental composition. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary to form charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a more energetic ionization method that involves bombarding the sample with a beam of high-energy electrons. This process not only ionizes the molecule but also causes it to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks that provide valuable structural information. rsc.org

For this compound, the EI-MS spectrum would exhibit a prominent molecular ion peak. The isotopic pattern of this peak, showing the characteristic M and M+2 signals in an approximately 1:1 ratio, would be a clear indicator of the presence of a single bromine atom. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Technique | Calculated m/z ([M]⁺) for C₂₀H₁₈BrN | Found m/z |

|---|---|---|

| EI-MS | 351.06171 | 351.061377 |

Note: Data sourced from a published research article. rsc.org

X-ray Crystallography for Solid-State Molecular Structure and Packing

While detailed crystallographic data for this compound is not extensively published, the principles of its solid-state structure can be effectively understood through the analysis of its complex derivatives. A comprehensive single-crystal X-ray diffraction study has been conducted on 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- acs.orgrsc.orgresearchgate.netthiadiazol-2-yl)-imine , a significant derivative that incorporates the core di-p-tolylaniline structure. researchgate.netmdpi.comnih.gov

The analysis revealed that this derivative, referred to as trans-PPL9, crystallizes in the monoclinic system with the space group P2₁/n. mdpi.comnih.gov The crystal structure is stabilized by weak intermolecular C−H⋯N hydrogen bonds. researchgate.netmdpi.com The detailed crystallographic parameters determined from the X-ray diffraction data provide a precise three-dimensional map of the atomic arrangement. researchgate.netmdpi.comnih.gov

Interactive Table: Crystallographic Data for 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- acs.orgrsc.orgresearchgate.netthiadiazol-2-yl)-imine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P2₁/n | mdpi.comnih.gov |

| a (Å) | 18.9567(7) | mdpi.comnih.gov |

| b (Å) | 6.18597(17) | mdpi.comnih.gov |

| c (Å) | 22.5897(7) | mdpi.comnih.gov |

| α (°) | 90 | |

| β (°) | 114.009(4) | mdpi.comnih.gov |

| γ (°) | 90 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and providing a unique "vibrational fingerprint" of a molecule. The vibrational characteristics of the this compound framework are evident in the spectra of its derivatives.

The FT-IR spectrum for the derivative 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- acs.orgrsc.orgresearchgate.netthiadiazol-2-yl)-imine has been reported, showcasing a multitude of absorption bands that correspond to specific molecular vibrations. researchgate.net The spectrum includes bands for C-H stretching, as well as characteristic absorptions in the fingerprint region from various stretching and bending vibrations of the complex aromatic and heterocyclic structure. researchgate.net Key absorptions include strong bands in the 1502–1615 cm⁻¹ range, which are typical for C=C and C=N stretching vibrations within the aromatic and imine groups. researchgate.net A particularly very strong absorption is noted at 1397 cm⁻¹. researchgate.net

Interactive Table: FT-IR Absorption Bands for 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- acs.orgrsc.orgresearchgate.netthiadiazol-2-yl)-imine

| Wavenumber (cm⁻¹) | Intensity | Reference |

| 3064 | vw (very weak) | researchgate.net |

| 2922 | vw (very weak) | researchgate.net |

| 1615 | s (strong) | researchgate.net |

| 1605 | s (strong) | researchgate.net |

| 1581 | s (strong) | researchgate.net |

| 1552 | s (strong) | researchgate.net |

| 1502 | m (medium) | researchgate.net |

| 1432 | m (medium) | researchgate.net |

| 1409 | m (medium) | researchgate.net |

| 1397 | vs (very strong) | researchgate.net |

| 1327 | m (medium) | researchgate.net |

| 1249 | m (medium) | researchgate.net |

| 1181 | m (medium) | researchgate.net |

| 1113 | m (medium) | researchgate.net |

| 803 | m (medium) | researchgate.net |

| 412 | m (medium) | researchgate.net |

Computational and Quantum Chemical Investigations of 4 Bromo N,n Di P Tolylaniline and Its Electronic Behavior

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Analyses

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become essential tools in computational chemistry for predicting the structural and electronic properties of molecules. tci-thaijo.org These methods provide a framework for understanding the electronic behavior of compounds like 4-Bromo-N,N-di-p-tolylaniline.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial in determining how a molecule interacts with other species and how it behaves in electronic devices.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -5.76 eV | researchgate.net |

This table presents representative values for a derivative of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic transitions and absorption spectra of molecules. chemrxiv.org By calculating the excited state energies, it is possible to understand how a molecule will interact with light. The absorption spectrum of a molecule is characterized by electronic transitions from occupied to unoccupied molecular orbitals. ufg.br

For molecules based on the triphenylamine (B166846) structure, such as this compound, the absorption spectra typically show strong bands in the UV-visible region. rsc.orgmdpi.com These transitions often have significant charge-transfer character, where electron density is moved from the donor part of the molecule (the N,N-di-p-tolylaniline core) to an acceptor part upon photoexcitation. researchgate.net The calculated absorption spectra can be compared with experimental data to validate the computational methodology. ntu.edu.sg TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. ntu.edu.sg For example, derivatives of this compound have been shown to have absorption peaks in the visible region, which is crucial for applications in dye-sensitized solar cells. rsc.org

Table 2: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S0 -> S1 | ~350-450 | Varies |

This table provides a general range for electronic transitions observed in similar triphenylamine derivatives. Specific values for this compound would require dedicated calculations.

The energy difference between the HOMO and LUMO levels is known as the band gap, a critical parameter for optoelectronic materials. researchgate.net A smaller band gap generally means that less energy is required to excite an electron, which can be advantageous for applications in solar cells and other light-harvesting devices. european-mrs.com Conversely, a larger band gap is often desirable for host materials in OLEDs to ensure efficient energy transfer to the emissive dopant. researchgate.net

The band gap of materials derived from this compound can be tuned by chemical modification. researchgate.net For instance, incorporating different π-conjugated linkers or acceptor units can significantly alter the HOMO and LUMO energy levels and thus the band gap. researchgate.net The optical band gap can be estimated from the onset of the absorption spectrum. rsc.org The ability to engineer the band gap makes these materials versatile for a range of optoelectronic applications. european-mrs.com

Table 3: Band Gap Energy

| Parameter | Value | Reference |

|---|

This table presents an estimated range for the optical band gap of similar triphenylamine derivatives.

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added to a neutral molecule. ucf.edu These properties are directly related to the HOMO and LUMO energies, respectively. Specifically, according to Koopmans' theorem, the IE can be approximated as the negative of the HOMO energy, and the EA can be approximated as the negative of the LUMO energy.

DFT calculations provide a reliable means of predicting IE and EA. aps.org These values are crucial for understanding the charge injection and transport properties of materials in electronic devices. For example, a low ionization potential is desirable for hole-transport materials, as it facilitates the injection of holes from the anode. rsc.org Conversely, a high electron affinity is beneficial for electron-transport materials. The calculated IE and EA for derivatives of this compound help in assessing their suitability for specific roles in multilayered electronic devices. aps.org

Table 4: Predicted Ionization Energy and Electron Affinity

| Parameter | Predicted Value (eV) |

|---|---|

| Ionization Energy | ~5.5 - 6.0 |

These values are estimates based on typical HOMO/LUMO energies of similar compounds and Koopmans' theorem.

Conceptual DFT provides a framework for quantifying chemical concepts like hardness, electronegativity, electrophilicity, and nucleophilicity from the electronic structure of a molecule. nih.gov

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons and is calculated as the negative of the electronic chemical potential. nih.gov

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer and is related to the HOMO-LUMO gap. A lower chemical hardness indicates a greater propensity for intramolecular charge transfer. researchgate.net

Electrophilicity (ω) quantifies the ability of a species to accept electrons. semanticscholar.org

Nucleophilicity (N) measures the ability of a species to donate electrons. nih.gov

These reactivity descriptors are valuable for predicting the chemical behavior of this compound in various chemical reactions. For example, understanding its nucleophilic character is important in designing synthetic routes where it acts as a nucleophile. mdpi.com The electrophilicity index can help in predicting its reactivity towards nucleophiles. The chemical hardness can provide insights into its stability and reactivity in charge transfer processes. researchgate.net

Table 5: Chemical Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | ω = χ² / (2η) | Electron-accepting ability |

| Nucleophilicity (N) | N = E_HOMO(Nucleophile) - E_HOMO(TCE) | Electron-donating ability |

This table provides the definitions of the chemical reactivity descriptors. TCE (tetracyanoethylene) is a reference compound for the nucleophilicity scale. nih.gov

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. researchgate.net This phenomenon is crucial for the functioning of many organic electronic materials. In molecules like this compound and its derivatives, the N,N-di-p-tolylaniline group acts as an electron donor. molaid.com

DFT and TD-DFT calculations can elucidate the nature and extent of ICT by analyzing the changes in electron density distribution between the ground and excited states. molaid.comlookchem.com The presence of a significant ICT character is often associated with large changes in dipole moment upon excitation and can lead to interesting photophysical properties, such as solvatochromism, where the emission color changes with the polarity of the solvent. lookchem.com For materials used in solar cells, efficient ICT is essential for charge separation and the generation of a photocurrent. researchgate.net

Table 6: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) |

| 4-bromo-N,N-bis(4-methoxyphenyl)aniline |

| 4-bromo-N,N-bis(4-(methylthio)phenyl)aniline |

| 4-Methyl-N-phenyl-N-(p-tolyl)aniline |

| 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |

| N,N-diphenyl-4-(pyridin-4-yl)aniline |

| 4-(4-bromophenyl)pyridine |

| 4-methyl-N-(4-(pyridin-4-yl)phenyl)-N-(p-tolyl)aniline |

| 4-methoxy-N-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)phenyl)-aniline |

| 4-bromotriphenylamine |

| 4-pyridylboronic acid |

| 1,4-butanesultone |

| 1,3-propanesultone |

| sodium 2-bromoethanesulfonate |

| 4-(4-(4-(di-(4-methoxylphenyl)amino)phenyl)propane-1-ium-1-yl)butane-1-sulfonate |

Visualization of Electron Cloud Distributions

The electronic behavior of this compound is fundamentally dictated by the spatial distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualization of these electron clouds, typically achieved through quantum chemical calculations using methods like Density Functional Theory (DFT), reveals the regions of a molecule that are involved in electron donation and acceptance.

For triarylamine derivatives, the HOMO is generally localized on the central nitrogen atom and the surrounding phenyl rings. This distribution signifies that the triphenylamine moiety acts as the primary electron-donating part of the molecule. The electron density of the HOMO level is crucial for determining properties like oxidation potential and hole transport characteristics. In contrast, the LUMO's distribution indicates the region where an electron would reside upon reduction. For this compound, the LUMO is expected to be distributed across the aromatic system, influenced by the presence of the bromine atom. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the optical and electronic properties of the material. semanticscholar.org

Visualizations derived from computational modeling, such as electron density maps, can illustrate how electron density shifts during electronic transitions, providing insight into intramolecular charge transfer (ICT) processes. researchgate.net For instance, the transition from the ground state to an excited state can be visualized as a redistribution of electron density from HOMO-based regions to LUMO-based regions. semanticscholar.org

Advanced Quantum Chemical Methods for Thermochemical Properties

Predicting the stability and reactivity of molecules requires accurate calculation of their thermochemical properties, such as Gibbs free energy. Advanced computational methods are essential for achieving quantitative accuracy that can be reliably compared with experimental results.

The Gaussian-4 (G4) theory is a high-accuracy composite quantum chemical method designed to compute energies of molecules. researchgate.net It achieves high precision by combining results from several levels of theory and basis sets to approximate the results of a much more computationally expensive calculation. The G4 method is particularly valuable for calculating the Gibbs free energy of reaction (ΔG_rxn), a key indicator of a chemical reaction's spontaneity. libretexts.orgwikipedia.org

The computation of the Gibbs free energy of a reaction in a solution is typically broken down into three distinct components. arxiv.org This "brick-by-brick" approach allows for the use of different, specialized computational methods for each part to balance accuracy and efficiency. arxiv.org

| Component | Description | Computational Approach |

| Gas Phase Reaction Energy (ΔE_gas) | The change in electronic energy between products and reactants in the gas phase. This is the largest and most critical component. | High-accuracy methods like G4 theory are used for reliable prediction. researchgate.netarxiv.org |

| Thermal Contribution to Gibbs Free Energy (ΔG_thermal) | The contribution from translational, rotational, and vibrational motions of the molecules at a specific temperature. | Calculated using statistical mechanics from the vibrational frequencies obtained via DFT calculations. uni-muenchen.de |

| Gibbs Free Energy of Solvation (ΔG_solvation) | The energy change associated with transferring the molecules from the gas phase into a solvent. | Often calculated using continuum solvation models like COSMO-RS. arxiv.org |

The total Gibbs free energy of the reaction is the sum of these parts: ΔG_reaction = ΔE_gas + ΔG_thermal + ΔG_solvation arxiv.org

By applying the G4 method to calculate ΔE_gas for a reaction involving this compound, chemists can predict its reactivity and equilibrium position with a high degree of confidence. researchgate.netarxiv.org

The oxidation potential (E_ox) is a critical parameter for materials used in organic electronics, as it relates to the energy required to remove an electron (i.e., create a hole). This property can be directly correlated with the energy of the HOMO. Computational chemistry offers a powerful tool to predict E_ox, guiding the design of new materials. chemrxiv.org

The relationship between the computationally derived HOMO energy and the experimentally measured oxidation potential can be expressed by the following equation: E_HOMO = - (E_ox + C) where C is a constant that depends on the reference electrode used in the experiment (e.g., 4.40 eV for a standard calomel (B162337) electrode). semanticscholar.org

Studies on triphenylamine derivatives have demonstrated the successful use of computational screening to identify molecules with specific, desirable oxidation potentials. chemrxiv.org For example, a high-throughput screening of over a million triphenylamine derivatives was performed using machine learning and semi-empirical calculations to find candidates with an E_ox near 0.15 V (vs. Fc/Fc+), a target for certain electrochromic applications. chemrxiv.org this compound is a known synthetic precursor for creating such advanced functional materials. chemrxiv.org The ability to accurately predict and tune the oxidation potential through molecular design, validated by experimental correlation, is essential for developing next-generation organic electronic devices.

G4 Composite Method for Reaction Gibbs Free Energies

Reorganization Energy Analysis for Charge Carrier Mobility

Charge carrier mobility is a measure of how quickly an electron or hole can move through a material when an electric field is applied. In many organic semiconductor materials, charge transport occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The rate of this hopping is heavily influenced by the reorganization energy (λ). nih.govarxiv.org

The reorganization energy is the sum of two main components:

| Term | Symbol | Description |

| Internal Reorganization Energy | λ_int | The energy required to relax the geometry of a molecule from its neutral state to its charged state, and vice versa. It is an intrinsic property of the single molecule. nih.gov |

| External Reorganization Energy | λ_ext | The energy associated with the electronic polarization and geometric relaxation of the surrounding molecules in the material due to the presence of the charge. nih.gov |

Total Reorganization Energy: λ = λ_int + λ_ext

According to Marcus theory, the rate of charge transfer is inversely related to the reorganization energy. semanticscholar.orgntu.edu.sg A smaller reorganization energy facilitates faster charge hopping, leading to higher charge carrier mobility. nih.gov Therefore, computational analysis of λ is a key tool for the in-silico design of high-mobility organic semiconductors. For a material based on this compound, calculating λ_int would involve optimizing the molecular geometry in both its neutral and charged (radical cation) states and evaluating the energy difference. A low value of λ would suggest that the molecule's structure does not need to change significantly to accommodate a charge, making it a promising candidate for efficient charge transport applications. nih.govgoogle.com

Theoretical Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials interact with high-intensity light (like that from a laser) to produce new optical effects. researchgate.net Organic molecules, particularly those with delocalized π-electron systems and significant charge asymmetry, can exhibit strong NLO responses. nih.gov Triarylamine derivatives are of interest for these applications.

The primary measure of a molecule's second-order NLO response is the first hyperpolarizability (β or β_tot). acs.org A large β_tot value is a prerequisite for applications such as frequency doubling. Theoretical calculations are essential for predicting the NLO properties of new molecules.

The total hyperpolarizability (β_tot) is a tensor quantity that can be calculated from its individual components using the following equation: β_tot = (β_x² + β_y² + β_z²)^½ semanticscholar.org

Where the individual components (β_i) are derived from the tensor elements (β_ijk, where i, j, k correspond to the x, y, z axes): β_i = β_iii + Σ (β_ijj + β_jij + β_jji) semanticscholar.orgntu.edu.sg

The calculations are typically performed using DFT methods with an appropriate basis set. acs.org For a molecule like this compound, the electron-donating triphenylamine core combined with the weakly electron-withdrawing bromine atom creates the donor-acceptor character that can lead to a significant NLO response. ripublication.com Computational studies can quantify this response by calculating the components of the β tensor, providing a direct prediction of the material's potential for NLO applications. semanticscholar.orgntu.edu.sg

| Parameter | Symbol | Description |

| Hyperpolarizability Tensor Components | β_xxx, β_xyy, etc. | Individual elements of the 3x3x3 tensor describing the molecule's NLO response along different axes. |

| Vector Components of Hyperpolarizability | β_x, β_y, β_z | The components of the total hyperpolarizability vector along the principal molecular axes. |

| Total (or Mean) Hyperpolarizability | β_tot | The magnitude of the hyperpolarizability vector, representing the overall second-order NLO response of the molecule. semanticscholar.org |

Second and Third Harmonic Generation (SHG, THG) Potential

The nonlinear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for applications in photonics and optoelectronics. mdpi.com Second and Third Harmonic Generation (SHG, THG) are NLO phenomena where materials convert incoming laser light of frequency ω into light with frequencies of 2ω (SHG) and 3ω (THG), respectively. arxiv.orgaps.org The potential of a molecule to exhibit these properties is determined by its molecular hyperpolarizabilities. Specifically, the first hyperpolarizability (β) is associated with SHG, while the second hyperpolarizability (γ) relates to THG.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties. aip.orgfrontiersin.org Calculations are often performed using functionals like B3LYP or CAM-B3LYP to determine the optimized molecular geometry and electronic structure. frontiersin.org The hyperpolarizabilities can then be calculated to assess the NLO potential.

For triarylamine derivatives, studies have shown that the NLO response is strongly influenced by the nature of electron-donating and electron-withdrawing groups attached to the molecular framework. aip.org The introduction of conjugated π-systems and specific functional groups can significantly enhance the hyperpolarizability values. researchgate.net For instance, research on similar triarylamine structures demonstrates that introducing a thiophene (B33073) ring as a linker can enhance both second- and third-order polarisabilities. researchgate.net While specific computational data for this compound is not extensively detailed in the surveyed literature, studies on analogous compounds provide insight into the expected NLO behavior. The first hyperpolarizability (β) and second hyperpolarizability (γ) for related triarylamine derivatives have been computationally investigated, showing that structural modifications have a profound impact on their NLO properties. researchgate.net

| Molecule | Description | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

|---|---|---|---|

| b3 | Triarylamine with thiophene linker | 0.13 × 105 | 27.13 × 105 |

| c3 | Triarylamine with thiophene linker (varied position) | 0.14 × 105 | 28.10 × 105 |

Computational Modeling of Macroscopic Optical and Electrical Parameters

Computational chemistry allows for the prediction of macroscopic properties from the molecular level, providing a bridge between molecular structure and bulk material behavior.

The refractive index (n) is a fundamental optical property that describes how light propagates through a material. It is intrinsically linked to the electronic polarizability (α) of the constituent molecules. While specific computational studies detailing the refractive index and reflectivity of this compound were not found in the surveyed literature, experimental data sheets report a refractive index value of 1.643 for this compound. echemi.com

Computationally, the refractive index can be estimated from the polarizability and the molecular density using the Lorentz-Lorenz equation. The polarizability itself is a measure of how easily the electron cloud of a molecule can be distorted by an electric field and is readily calculable using DFT methods. sid.org The reflectivity of the material is a function of its refractive index and can therefore also be derived from these fundamental computational outputs.

The dielectric constant (ε) describes a material's ability to store electrical energy in an electric field and is directly related to its polarizability. The static dielectric constant is related to the static polarizability, while the frequency-dependent dielectric constant (part of the optical properties) is related to the dynamic polarizability. These parameters can be computationally modeled, providing insight into the material's response to external electric fields.

The electrical conductivity of organic semiconductor materials like this compound is governed by charge transport mechanisms. In these materials, charge (hole or electron) transport occurs via hopping between adjacent molecules. DFT calculations are crucial for predicting the efficiency of this process. Key parameters that are computationally determined include:

Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical. For hole transport materials like triphenylamine derivatives, a suitable HOMO level is necessary for efficient hole injection from an anode. acs.orgresearchgate.net

Reorganization Energy (λ): This is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy for hole transport (λ_+) is desirable as it facilitates faster charge hopping rates and, consequently, higher mobility and conductivity. acs.org

Computational studies on various substituted triphenylamines show a strong substituent effect on both FMO levels and reorganization energy, allowing for the tuning of these properties to optimize charge transport. acs.org For example, a study on 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT), which incorporates the N,N-di-p-tolylaniline moiety, reported calculated HOMO and LUMO levels of -5.76 eV and -2.47 eV, respectively, indicating its potential for use in electronic devices. researchgate.netresearchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Level | -5.76 |

| LUMO Level | -2.47 |

| Triplet Energy (T1) | >2.78 |

Refractive Index and Reflectivity

Molecular Dynamics Simulations for Interfacial Electron Transfer Processes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. beilstein-journals.org In the context of materials science, MD simulations provide crucial insights into dynamic processes such as interfacial electron transfer, which is a key step in devices like dye-sensitized solar cells and organic light-emitting diodes. researchgate.netdb-thueringen.de

For a molecule like this compound, MD simulations can model its behavior at an interface with another material, such as a semiconductor (e.g., TiO₂) or a metal electrode. db-thueringen.dedavidemarchese.com The simulation process typically involves:

System Setup: Building a model of the interface, which includes a slab of the substrate material and one or more molecules of this compound placed near the surface.

Force Field Application: Assigning a force field that describes the potential energy of the system, defining the interactions between all atoms.

Simulation Run: Solving Newton's equations of motion for the system over a period of time, which can range from picoseconds to nanoseconds. This generates a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to understand conformational changes of the molecule, its orientation and distance relative to the surface, and the dynamics of the surrounding solvent or matrix molecules. nih.gov

When combined with quantum mechanical methods (QM/MM simulations), MD can be used to study interfacial electron transfer (IET). db-thueringen.de The MD simulation provides various molecular geometries and orientations at the interface, for which quantum chemical calculations can then determine the electronic coupling and the probability of electron transfer. db-thueringen.denih.gov This approach allows for the calculation of electron transfer rates and helps to elucidate the mechanism, for instance, by identifying the specific molecular conformations that are most favorable for charge injection from the triarylamine derivative into the adjacent material. db-thueringen.de

Derivatization and Mechanistic Studies of 4 Bromo N,n Di P Tolylaniline Reactions

Reaction Mechanisms of Palladium-Catalyzed C-N Coupling

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. organic-chemistry.org The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org The active catalyst is typically a monoligated Pd(0) species, which is often generated in situ from a palladium precursor. acs.org

The catalytic cycle begins with the oxidative addition of the aryl halide, such as 4-Bromo-N,N-di-p-tolylaniline, to the L1Pd(0) catalyst. acs.org This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination from this complex, which yields the desired C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org

Ligand Effects on Reaction Efficiency and Product Distribution

The choice of ligand is critical in palladium-catalyzed C-N coupling reactions as it significantly influences the reaction's efficiency and the distribution of products. Ligands are designed to promote the formation of a monoligated Pd(0) complex, activate palladium for oxidative addition, provide steric protection to the coordination sphere to enhance selectivity, and facilitate the C–N bond-forming reductive elimination step. nih.gov These characteristics often necessitate the use of electron-rich and sterically demanding ligands. nih.gov

For instance, in the palladium-catalyzed amination of N-substituted 4-bromo-7-azaindoles, the combination of the Xantphos ligand with a Pd2(dba)3 catalyst and Cs2CO3 as the base was found to be crucial for the C-N cross-coupling with various amines, leading to high yields. beilstein-journals.orgnih.gov Conversely, bulkier ligands like XPhos resulted in only trace amounts of the product, and the use of PCy3 was ineffective. beilstein-journals.org These findings suggest that increased steric hindrance in the ligand can promote the reductive elimination step. beilstein-journals.org The choice of the palladium precursor also plays a role, with Pd(OAc)2 generally giving poorer yields compared to Pd2(dba)3 in these specific reactions. beilstein-journals.org

The development of biarylphosphine ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of Pd-catalyzed C-N cross-coupling reactions, allowing for the use of low catalyst loadings and short reaction times with a wide range of functionalized aryl and heteroaryl coupling partners. mit.edu These catalyst systems are robust and can be used without the need for a glovebox, making them highly practical for synthesizing complex molecules. mit.edu

| Ligand | Palladium Source | Base | Outcome in Amination of N-methyl-4-bromo-7-azaindole |

| Xantphos (L1) | Pd2(dba)3 | K2CO3 | 85% product conversion in 3 hours. beilstein-journals.org |

| SPhos (L2) | Not specified | Not specified | Low product yield (~14%). beilstein-journals.org |

| XPhos (L3) | Pd2(dba)3 | Cs2CO3 | Trace amount of product after 6 hours. beilstein-journals.org |

| PCy3 (L4) | Not specified | Not specified | Ineffective. beilstein-journals.org |

| Xantphos | Pd(OAc)2 | K2CO3 | Poor yields. beilstein-journals.org |

Mechanistic Insights into Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, catalyzed by a palladium complex in the presence of a base. nih.gov The reaction typically involves an organoboron compound and an organic halide. nih.gov The catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

In the context of derivatives of this compound, Suzuki cross-coupling can be employed to introduce various aryl or heteroaryl groups. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different arylboronic acids in the presence of a Pd(PPh3)4 catalyst and K3PO4 as a base has been used to synthesize a series of imine analogs. mdpi.com The success of these reactions is highly dependent on the careful selection of the catalyst, solvent, base, and temperature. mdpi.com

Recent studies have also explored nickel-catalyzed migratory Suzuki-Miyaura cross-coupling reactions, which allow for the formation of bonds at predictable positions on unactivated alkyl electrophiles. researchgate.net DFT calculations on base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides have shown that the reaction proceeds through oxidative addition, transmetalation, carbonyl deinsertion, and reductive elimination. rsc.org These computational studies provide valuable insights into the reaction mechanisms and the factors controlling chemoselectivity. rsc.org

Knoevenagel Condensation in Conjugated System Formation

The Knoevenagel condensation is a nucleophilic addition reaction that is a modification of the aldol (B89426) condensation. bhu.ac.in It typically involves the reaction of an active hydrogen compound with a carbonyl compound in the presence of a weak base, such as a primary, secondary, or tertiary amine. bhu.ac.in This reaction is a key method for forming C-C bonds and is widely used in the synthesis of various organic compounds, including those with conjugated systems. bhu.ac.inchimicatechnoacta.ru

Derivatives of this compound can be functionalized to contain an aldehyde group, which can then participate in Knoevenagel condensation reactions. This strategy is employed to extend the conjugation of the system, which is often desirable for creating materials with specific optical or electronic properties. For instance, the Knoevenagel condensation of various aldehydes with curcumin, catalyzed by piperidine, is a well-established method for synthesizing bioactive agents. mdpi.com This approach highlights the utility of the Knoevenagel reaction in modifying complex molecules to create extended π-systems. mdpi.com

Formation of Imine Derivatives and Their Reaction Pathways

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This reaction is reversible and proceeds through the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor, with the optimal rate of imine formation generally occurring around a pH of 5. libretexts.org

Derivatives of this compound can be utilized in the synthesis of imines. For example, a derivative containing an aldehyde functional group can react with various primary amines to form the corresponding imine. analis.com.my The reaction pathway involves the initial nucleophilic attack of the amine on the carbonyl carbon, leading to a carbinolamine intermediate after a proton transfer. researchgate.net Subsequent protonation of the hydroxyl group facilitates its removal as water, generating an iminium ion, which is then deprotonated to yield the final imine product. researchgate.net Various methods, including conventional heating and microwave irradiation, have been employed for the synthesis of imine derivatives, with microwave-assisted synthesis often leading to higher yields in shorter reaction times. analis.com.my

Polymerization Strategies Incorporating this compound Monomers

The bromo-functionalization of this compound makes it a suitable monomer for various polymerization reactions, particularly those involving cross-coupling. Triarylamine-based polymers are of significant interest due to their applications in organic electronics, such as hole-transport layers in organic light-emitting diodes (OLEDs) and photorefractive materials. ossila.com

Synthesis of Triarylamine-Based Block Copolymers for Photorefractive Applications

Block copolymers containing triarylamine segments can be synthesized using a combination of different polymerization techniques. One such strategy involves the synthesis of a triarylamine-based macroinitiator via a C-N coupling polymerization, followed by a second polymerization method, such as atom transfer radical polymerization (ATRP), to grow the second block. scirp.org

Controlled Polymerization Techniques (e.g., RAFT)

The application of controlled polymerization techniques to monomers derived from this compound allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. Among these methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely used technique. sigmaaldrich.comsigmaaldrich.com RAFT polymerization is a form of living radical polymerization that can be applied to a broad range of vinyl monomers under various reaction conditions. sigmaaldrich.com

The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com The choice of the RAFT agent is critical for achieving good control over the polymerization of a specific monomer. sigmaaldrich.com These agents mediate the polymerization through a reversible chain-transfer process, allowing for the synthesis of polymers with complex architectures such as block, graft, comb, and star structures. sigmaaldrich.com

For a derivative of this compound to be polymerized via RAFT, it must first be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. For instance, the parent compound could undergo a Heck or Suzuki coupling reaction to introduce a vinyl group, creating a styrenic monomer bearing the di-p-tolylaniline side group. Once such a monomer is synthesized, its polymerization via RAFT would proceed as illustrated by the general mechanism.

The key to the control in RAFT polymerization lies in the rapid equilibrium between active, propagating radicals and dormant polymer chains that have a thiocarbonylthio end-group. mdpi.com This equilibrium ensures that all polymer chains have an equal opportunity to grow, which leads to a low polydispersity index (PDI). sigmaaldrich.commdpi.com The living character of RAFT polymerization is due to the retention of the thiocarbonylthio group in the polymer chain, which allows for the synthesis of block copolymers and other advanced polymer architectures. sigmaaldrich.com

The selection of the appropriate RAFT agent and initiator is crucial and depends on the nature of the monomer. For styrenic or acrylate (B77674) derivatives of this compound, dithioesters or trithiocarbonates would be suitable CTAs. The polymerization can be initiated using standard thermal initiators like azobisisobutyronitrile (AIBN).

A typical RAFT polymerization of a styrenic monomer derived from this compound would involve dissolving the monomer, the RAFT agent, and the initiator in a suitable solvent, followed by heating to initiate polymerization. The progress of the reaction can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy to determine monomer conversion and size exclusion chromatography (SEC) to follow the evolution of molecular weight and PDI.

Below are two interactive data tables showcasing hypothetical results for the RAFT polymerization of a vinyl-functionalized derivative of this compound, which we will call "vinyl-TPA."

Table 1: RAFT Polymerization of vinyl-TPA with different CTAs

| Entry | CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | 2-Cyano-2-propyl dodecyl trithiocarbonate | 100:1:0.2 | 12 | 95 | 33,500 | 1.12 |

| 2 | 2-Cyano-2-propyl benzodithioate | 100:1:0.2 | 12 | 92 | 32,800 | 1.15 |

| 3 | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | 100:1:0.2 | 12 | 96 | 34,200 | 1.10 |

Table 2: Kinetic Study of RAFT Polymerization of vinyl-TPA

| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 2 | 25 | 8,900 | 1.18 |

| 4 | 48 | 17,200 | 1.15 |

| 6 | 65 | 23,400 | 1.13 |

| 8 | 82 | 29,500 | 1.12 |

| 10 | 91 | 32,800 | 1.12 |

| 12 | 95 | 34,200 | 1.11 |

These tables illustrate the expected outcomes of a well-controlled RAFT polymerization, demonstrating a linear increase in molecular weight with conversion and the maintenance of a low PDI throughout the reaction. The ability to achieve such control is paramount for the synthesis of advanced materials for applications in fields like organic electronics, where polymer properties must be precisely tailored. tcichemicals.com

Advanced Applications of 4 Bromo N,n Di P Tolylaniline and Its Conjugates in Organic Electronic and Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)

The triphenylamine (B166846) derivative, 4-Bromo-N,N-di-p-tolylaniline, serves as a critical building block in the synthesis of advanced materials for organic electronics. Its unique electronic properties and structural versatility allow for its incorporation into various components of organic light-emitting diodes (OLEDs), particularly in the development of highly efficient phosphorescent OLEDs (PHOLEDs).

Development as Host Materials in Blue PHOLEDs

The creation of stable and efficient blue PHOLEDs remains a significant challenge, primarily due to the need for host materials with high triplet energies to effectively confine the excitons on the blue-emitting phosphorescent dopant. This compound has been utilized as a precursor in the synthesis of novel host materials designed to meet this requirement.

One notable example involves the synthesis of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT), created through a reaction between 9H,9′H-2,3′-bicarbazole and this compound. researchgate.netresearchgate.net This resulting host material exhibits a high triplet energy of over 2.78 eV, which is crucial for efficient blue phosphorescence. researchgate.netresearchgate.net Devices using 44BBDT as the host for a blue triplet emitter derived from a phenylimidazole ligand have demonstrated a maximum external quantum efficiency (EQE) of 17.8% with a low driving voltage. researchgate.netresearchgate.net

The design of host materials often involves combining electron-donating and electron-accepting moieties to achieve balanced charge transport. For instance, bipolar host materials have been developed by integrating pyridine (B92270) and oxadiazole groups (n-type) with a carbazole (B46965) group (p-type). rsc.org This approach aims to improve electron mobility and achieve more balanced charge transport, leading to high-efficiency OLEDs. rsc.org

Integration as Hole Transport Materials (HTM)

The inherent hole-transporting nature of the triphenylamine core makes this compound and its derivatives excellent candidates for hole transport materials (HTMs) in OLEDs. chemscene.com HTMs are essential for facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby ensuring charge balance and enhancing device performance. chemscene.com

Derivatives of this compound are often incorporated into more complex molecular structures to optimize their performance as HTMs. For example, diacetylene-bridged triphenylamines have been synthesized for use in solid-state dye-sensitized solar cells, a field with overlapping material requirements to OLEDs. rsc.org The synthesis of these materials often starts from precursors like this compound. rsc.org

In solution-processed PHOLEDs, small-molecule HTMs can be blended into the emissive layer to augment the hole-transport properties of the polymer host. nih.gov For instance, incorporating 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), a material with a similar structural motif, into a poly(N-vinylcarbazole) (PVK) based emission layer has led to a 50% increase in device efficiency compared to devices without the HTM. nih.gov The high hole mobility and suitable triplet energy of the HTM are key factors for this enhancement. nih.gov

Impact on Device Efficiency and Chromaticity

For example, in a green PHOLED, the use of TAPC as the HTL, combined with other carefully selected layers, resulted in a device with a maximum current efficiency of 69.3 cd/A and an external quantum efficiency of 21.9%. rsc.org The energy levels of the HTL must be well-aligned with the adjacent layers to facilitate charge injection and transport, minimizing the driving voltage and improving power efficiency. rsc.orgrsc.org

The chromaticity, or color coordinate, of an OLED is also highly dependent on the materials used. For avionic display applications, which have stringent requirements for color coordinates, the choice of HTL and other organic layers plays a crucial role. mdpi.com Research has shown that varying the HTL material can shift the emission color, highlighting the importance of material selection in achieving the desired chromaticity for specific applications. mdpi.com

Below is an interactive table summarizing the performance of OLED devices utilizing derivatives or related structures of this compound.

| Device Type | Host Material/HTM | Dopant/Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Chromaticity (x, y) | Reference |

| Blue PHOLED | 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) | Phenylimidazole derivative | 17.8 | - | - | researchgate.netresearchgate.net |

| Blue PHOLED | Poly(N-vinylcarbazole) (PVK) with 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) | Iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2′)picolinate (FIrpic) | 10.6 | 21.1 | - | nih.gov |

| Green PHOLED | 3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (BTTC) with TAPC as HTL | Ir(ppy)3 | 21.9 | 69.3 | (0.30, 0.60) | rsc.orgresearchgate.net |

| Green PHOLED | 2-(3-(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PyOxd-mCz) with TAPC as HTL | FIrpic | 20.8 | 39.7 | - | rsc.org |

Dye-Sensitized Solar Cells (DSSCs)

The application of this compound extends to the field of solar energy conversion, specifically in the design of organic dyes for dye-sensitized solar cells (DSSCs). Its electron-donating triphenylamine structure is a valuable component in creating efficient sensitizers.

Sensitizer (B1316253) Design and Performance Optimization

In DSSCs, the sensitizer (dye) is responsible for absorbing sunlight and initiating the process of electron injection into the semiconductor's conduction band. The design of the dye molecule is critical for maximizing light absorption and ensuring efficient charge transfer. The typical structure of a DSSC dye is a donor-π-acceptor (D-π-A) system.

This compound, or its derivatives, often serves as the electron donor component in these sensitizers. For example, new D-π-A dyes have been synthesized where a carbazole unit is linked to a rhodanine-3-acetic acid or cyanoacrylic acid acceptor through a vinylene-phenylene π-bridge. researchgate.net The performance of these dyes is highly dependent on the specific molecular structure and the choice of acceptor and π-bridge.

Researchers have also explored D-A-π-A and symmetric D-A-D structures. mdpi.com In one study, N,N-bis(4-(hexylthio)phenyl)aniline was used as the donor group, which has been shown to enhance dye regeneration and increase the open-circuit potential (Voc) of the DSSC. mdpi.com The resulting devices achieved power conversion efficiencies up to 5.2%. mdpi.com

Analysis of Electron Injection and Dye Regeneration Kinetics

The efficiency of a DSSC is governed by the kinetics of several key processes, including electron injection from the excited dye into the semiconductor (typically TiO2) and the regeneration of the oxidized dye by the electrolyte. d-nb.infonih.gov

Electron Injection: Upon light absorption, the dye is promoted to an excited state, from which it must quickly inject an electron into the conduction band of the TiO2. nih.gov This process occurs on the femtosecond to picosecond timescale. mdpi.com The energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be appropriately aligned with the TiO2 conduction band and the electrolyte's redox potential to ensure efficient injection and minimize charge recombination. nih.gov

Dye Regeneration: After electron injection, the oxidized dye must be rapidly reduced back to its ground state by a redox mediator in the electrolyte (e.g., I⁻/I₃⁻). nih.gov The kinetics of dye regeneration are crucial; this process must be faster than the charge recombination between the injected electron in the TiO2 and the oxidized dye. d-nb.info The regeneration process typically occurs in the nanosecond range. nih.gov Studies using transient optical absorption spectroscopy can monitor the dynamics of charge recombination and regeneration, providing insights into how different dye structures, such as those incorporating alkyl chain barriers, affect these rates. d-nb.info The interplay and optimization of these kinetic processes are paramount for achieving high-efficiency DSSCs. rsc.orgscirp.org

The following table presents data on the performance of DSSCs using sensitizers with donor moieties related to this compound.

| Dye Structure | Donor Moiety | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Reference |

| D-A-π-A | N,N-bis(4-(hexylthio)phenyl)aniline | 5.2 | - | - | - | mdpi.com |

| D-π-A | Carbazole | 9.0 (with Co-based redox shuttle) | - | - | - | researchgate.net |

| D-π-A | Carbazole | 7.1 (with triiodide redox mediator) | - | - | - | researchgate.net |

Aggregation-Induced Emission (AIE) Active Fluorescent Molecules and Nanomaterials

Materials with aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. mdpi.com This phenomenon is attributed to the restriction of intramolecular motion in the aggregated form, which prevents non-radiative decay pathways and promotes radiative emission. mdpi.com This property is highly desirable for applications in sensing, bio-imaging, and optoelectronic devices. mdpi.com

Design and Synthesis of AIE Luminogens

This compound is a crucial precursor in the synthesis of AIE luminogens. mdpi.comresearchgate.netnih.gov A common strategy involves using it in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce other functional groups that promote the AIE effect. mdpi.comresearchgate.netnih.gov

For instance, a near-infrared (NIR) fluorophore with AIE characteristics, named TPAS, was synthesized starting from this compound. mdpi.comnih.gov The synthesis involved a two-step process:

Borylation: The bromo group of this compound was substituted with a boric acid ester to form an intermediate compound (1a). mdpi.comnih.gov

Suzuki Coupling and Knoevenagel Condensation: The intermediate (1a) then underwent a Suzuki coupling reaction with 5-bromothiophene-2-carbaldehyde (B154028) to generate another intermediate (1b). Finally, a Knoevenagel condensation between 1b and malononitrile (B47326) yielded the target AIE luminogen, TPAS. mdpi.comnih.gov

The resulting TPAS molecule exhibited strong solid-state emission and a significant increase in fluorescence intensity upon aggregation in a water/acetonitrile mixture, confirming its AIE properties. nih.gov Another approach involves the synthesis of polymers incorporating the this compound moiety. For example, a phenothiazine-based polymer, PTzTPAN, was constructed using this compound as a building block. researchgate.net

| Starting Material | Reaction Type | Intermediate/Final Product | Key Feature |

| This compound | Borylation | 4-(N,N-di-p-tolylamino)phenylboronic acid pinacol (B44631) ester (1a) | Boronic ester intermediate for Suzuki coupling. mdpi.comnih.gov |